molecular formula C16H10Br3N5OS B11694250 (4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-5-oxo-3-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11694250
M. Wt: 560.1 g/mol
InChI Key: CPYKQCAEYYIKMY-UHFFFAOYSA-N
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Description

(4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a tribromophenyl hydrazine moiety

Preparation Methods

The synthesis of (4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the tribromophenyl hydrazine moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

(4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE can be compared with other similar compounds, such as:

The uniqueness of (4E)-5-OXO-3-PHENYL-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE lies in its specific structure and the presence of the tribromophenyl hydrazine moiety, which may confer unique properties and applications.

Properties

Molecular Formula

C16H10Br3N5OS

Molecular Weight

560.1 g/mol

IUPAC Name

3-oxo-5-phenyl-4-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H10Br3N5OS/c17-9-6-10(18)13(11(19)7-9)21-22-14-12(8-4-2-1-3-5-8)23-24(15(14)25)16(20)26/h1-7,23H,(H2,20,26)

InChI Key

CPYKQCAEYYIKMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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